(2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol
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Overview
Description
(2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a tridecyl group and two hydroxymethyl groups attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of tridecylamine with formaldehyde and a diol. The reaction proceeds through a Schiff base formation followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like an acid or base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including tridecylamine, formaldehyde, and the diol, are mixed in a reactor with the appropriate solvent and catalyst. The reaction mixture is then heated and stirred to promote the formation of the oxazolidine ring. After the reaction is complete, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The tridecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of tridecyl aldehyde or tridecyl carboxylic acid.
Reduction: Formation of tridecylamine or tridecyl alcohol.
Substitution: Formation of substituted oxazolidine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the formulation of coatings, adhesives, and sealants due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful as a fluorescent probe for detecting metal ions. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative with a pyridine group instead of a tridecyl group.
(2-(Phenyl)oxazolidine-4,4-diyl)dimethanol: An oxazolidine derivative with a phenyl group.
Uniqueness
(2-Tridecyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its long tridecyl chain, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in industrial applications where hydrophobicity is desired. Additionally, its ability to form stable complexes with metal ions sets it apart from other oxazolidine derivatives.
Properties
CAS No. |
651291-28-0 |
---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-tridecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-19-18(14-20,15-21)16-22-17/h17,19-21H,2-16H2,1H3 |
InChI Key |
IGLGXWWKDGQMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1NC(CO1)(CO)CO |
Origin of Product |
United States |
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